2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-8-1-6-11(14)12(7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARUNLQPYWZOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358034 | |
| Record name | 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88522-17-2 | |
| Record name | 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Dichlorobenzene Precursors
The synthesis begins with the preparation of 2,5-dichlorobenzenesulfonyl chloride, a critical intermediate. Chlorosulfonation of 1,4-dichlorobenzene using chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the ortho position relative to one chlorine atom, yielding 2,5-dichlorobenzenesulfonyl chloride. This reaction typically requires 4–5 equivalents of ClSO₃H at 35–40°C for 1–2 hours, followed by quenching in chilled water to precipitate the sulfonyl chloride.
Key variables :
Amination with 4-Aminophenol
The sulfonyl chloride intermediate reacts with 4-aminophenol in a nucleophilic substitution facilitated by a base (e.g., triethylamine or pyridine). The base neutralizes HCl, shifting equilibrium toward sulfonamide formation. Optimal conditions include:
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Solvent : Dichloromethane or tetrahydrofuran (THF) for improved solubility.
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Molar ratios : 1:1.2 molar ratio of sulfonyl chloride to 4-aminophenol ensures complete conversion.
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Temperature : 0–25°C to mitigate exothermic side reactions.
Post-reaction, the crude product is isolated via filtration or extraction and purified through recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Industrial Production and Scalability
Continuous Flow Synthesis
Industrial protocols prioritize throughput and reproducibility. Continuous flow reactors enable precise temperature control and rapid mixing, reducing reaction times from hours to minutes. For example, a microreactor system operating at 40°C with a residence time of 10 minutes achieves 85% yield of 2,5-dichlorobenzenesulfonyl chloride, compared to 72% in batch processes.
Purification and Analytical Characterization
Recrystallization Optimization
Recrystallization from ethanol yields needle-like crystals with >99% purity. Key parameters include:
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Solvent ratio : Ethanol/water (3:1 v/v) at 60°C.
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Cooling rate : Gradual cooling (0.5°C/min) minimizes occluded impurities.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): Aromatic protons resonate at δ 7.85 (d, J=8.4 Hz, 1H), 7.72 (dd, J=8.4, 2.4 Hz, 1H), and 6.90 (d, J=8.8 Hz, 2H), confirming substitution patterns.
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IR : S=O asymmetric stretching at 1365 cm⁻¹ and N–H bending at 1530 cm⁻¹ verify sulfonamide formation.
Challenges and Mitigation Strategies
Regiochemical Byproducts
Competing sulfonation at the 3-position of 1,4-dichlorobenzene generates 2,3-dichloro isomers. These are mitigated by:
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Directed sulfonation : Using SO₃·DMF complexes to enhance para selectivity.
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Chromatographic separation : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves isomers with ≤0.5% cross-contamination.
Hydrolysis of Sulfonyl Chloride
Exposure to moisture converts sulfonyl chloride to sulfonic acid, reducing amination yields. Solutions include:
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Strict anhydrous conditions : Molecular sieves (4Å) in reaction mixtures.
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In situ generation : Avoiding isolation of the sulfonyl chloride intermediate.
Alternative Synthetic Pathways
Ullmann Coupling Approaches
Copper-catalyzed coupling of 2,5-dichlorobenzenesulfonamide with 4-iodophenol offers a route circumventing sulfonyl chloride handling. However, yields remain suboptimal (≤55%) due to competing homo-coupling.
Enzymatic Sulfonation
Pilot studies using aryl sulfotransferases demonstrate regioselective sulfonation under mild conditions (pH 7.4, 25°C). While eco-friendly, enzyme denaturation at >1 mM substrate concentrations limits scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its structure allows for various modifications through substitution reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound has been investigated for its potential as an enzyme inhibitor . Specifically, it shows promise in inhibiting carbonic anhydrase (CA) isoforms, which are important targets in cancer therapy and other diseases. Studies have indicated that derivatives of this compound can selectively inhibit certain CA isoforms, suggesting its utility in developing targeted therapies .
Medicine
In medicinal chemistry, this compound is explored for its antimicrobial and anticancer properties . Research has demonstrated that it exhibits significant activity against various cancer cell lines, with some derivatives showing higher antiproliferative activity compared to established chemotherapeutic agents like doxorubicin .
Industrial Applications
The compound is also utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several derivatives of this compound against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A-549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5g | 2.3 | MCF-7 |
| 5b | 2.8 | HT-29 |
| Doxorubicin | 1.1 | MCF-7 |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrase isoforms by derivatives of this compound. The findings showed that some derivatives had potent inhibitory activity against hCA IX and hCA XII isoforms, indicating their potential as therapeutic agents in treating conditions like glaucoma and cancer .
| Compound | Ki (µM) | Selectivity Ratio |
|---|---|---|
| 5g | 0.3 | 5-12 |
| Acetazolamide | 0.03 | 0.20 |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
- 2,5-Dichloro-N-(4-hydroxyphenyl)benzamide
- 2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of two chlorine atoms and a hydroxyphenyl group, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H10Cl2N2O3S. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar sulfonamide structures have shown significant inhibitory effects against various cancer cell lines. A study evaluating the antiproliferative activity of related compounds reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.3 µM to 3.5 µM against different cancer types including pancreatic and breast cancer .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in cancer progression. For example, sulfonamide derivatives have been shown to selectively inhibit carbonic anhydrases (hCA IX), which are often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Binding : The sulfonamide group can interact with active sites of enzymes, leading to inhibition.
- Cellular Uptake : The hydroxyphenyl moiety may facilitate cellular uptake through specific transport mechanisms.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.
Study on Anticancer Activity
In a comparative study involving various sulfonamide derivatives, this compound exhibited notable cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated that modifications in the phenyl ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.0 |
| This compound | HT-29 | 2.8 |
| Doxorubicin (reference) | MCF-7 | 1.1 |
| Doxorubicin (reference) | HT-29 | 1.0 |
Q & A
Q. How can target engagement be confirmed in complex biological systems?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Heat-treated lysates from treated cells are immunoblotted for β-catenin to assess stabilization .
- Photoaffinity labeling : Synthesize an azide-derivatized analog for click chemistry-based pull-down and LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
